8-Amino-2'-deoxyguanosine

Beschreibung

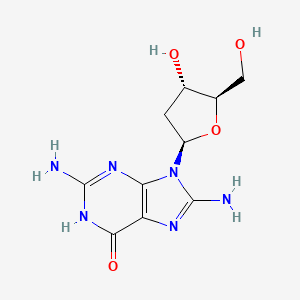

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

13389-04-3 |

|---|---|

Molekularformel |

C10H14N6O4 |

Molekulargewicht |

282.26 g/mol |

IUPAC-Name |

2,8-diamino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H14N6O4/c11-9-14-7-6(8(19)15-9)13-10(12)16(7)5-1-3(18)4(2-17)20-5/h3-5,17-18H,1-2H2,(H2,12,13)(H3,11,14,15,19)/t3-,4+,5+/m0/s1 |

InChI-Schlüssel |

BLLHHAGUCLNWQL-VPENINKCSA-N |

Isomerische SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2N)CO)O |

Kanonische SMILES |

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2N)CO)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 8 Amino 2 Deoxyguanosine and Its Oligonucleotide Incorporation

Chemical Synthesis of 8-Amino-2'-deoxyguanosine Analogues

The synthesis of this compound and its analogues typically begins with a commercially available precursor, 2'-deoxyguanosine (B1662781). A common and effective strategy involves the bromination of the C8 position of the guanine (B1146940) base. This initial step is often achieved by reacting 2'-deoxyguanosine monohydrate with N-bromosuccinimide (NBS) in a suitable solvent, yielding 8-bromo-2'-deoxyguanosine (B1139848) with high efficiency, often around 85%. nih.gov

Once the 8-bromo derivative is obtained, the introduction of an amino group or various substituted amino functionalities can be accomplished through nucleophilic substitution or palladium-catalyzed cross-coupling reactions. nih.govnih.gov For instance, the key step in forming a C8-adduct involves a palladium-catalyzed reaction between the protected 8-bromo-2'-deoxyguanosine and an amino-containing compound. nih.gov To prevent unwanted side reactions during these steps, the hydroxyl groups (3' and 5') and the exocyclic amino group (N²) of the deoxyguanosine are typically protected. Common protecting groups include tert-butyldimethylsilyl (TBDMS) for the hydroxyls and a dimethoxytrityl (DMTr) derivative for the N²-amino group. nih.gov

Alternative methods have also been developed to synthesize various 8-substituted-2'-deoxyguanosine analogues. Suzuki-Miyaura or Stille coupling conditions are employed to couple 8-bromo-2'-deoxyguanosine with heteroarylboronic acids or trialkyltin derivatives, respectively. nih.gov These methods expand the range of accessible analogues, allowing for the introduction of diverse functional groups at the C8 position. nih.gov The Barton deoxygenation method can also be used to convert 8-arylamino derivatives of guanosine (B1672433) to their corresponding 2'-deoxyribonucleosides, providing another route to these compounds. nih.gov

| Step | Reaction | Typical Reagents | Approximate Yield | Reference |

|---|---|---|---|---|

| 1. Bromination | Bromination of 2'-deoxyguanosine at C8 | N-bromosuccinimide (NBS) | 85% | nih.gov |

| 2. Protection | Protection of hydroxyl and exocyclic amino groups | TBDMS-Cl, DMTr-Cl | Variable | nih.gov |

| 3. Coupling | Palladium-catalyzed cross-coupling | Palladium catalyst, amino-compound | Good | nih.govnih.gov |

Strategies for Site-Specific Incorporation of this compound into Oligomeric DNA

The site-specific incorporation of modified nucleosides like this compound into DNA oligonucleotides is achieved using automated solid-phase phosphoramidite (B1245037) chemistry. nih.gov This process requires the conversion of the protected this compound nucleoside into its corresponding 3'-phosphoramidite building block. nih.gov

The synthesis of the phosphoramidite involves several steps, starting with the appropriately protected nucleoside. The 5'-hydroxyl group is protected with a dimethoxytrityl (DMTr) group, which is acid-labile and allows for monitoring of coupling efficiency during synthesis. The final step is the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety. nih.govsemanticscholar.org

This phosphoramidite monomer is then used in a standard DNA synthesizer. During the synthesis cycle, the coupling time for the modified phosphoramidite may need to be extended to ensure high coupling efficiency. nih.gov For example, the coupling step for a C8-modified dG monomer might be increased to 20 minutes to achieve a satisfactory yield. nih.gov

Optimization of Deprotection Conditions for this compound-Containing Oligonucleotides

Following the completion of solid-phase synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. This deprotection step is critical and must be optimized to preserve the integrity of the modified base. biosearchtech.com Standard deprotection is often performed using concentrated ammonium (B1175870) hydroxide (B78521) at an elevated temperature (e.g., 55°C for 16 hours). nih.gov

However, this compound is susceptible to degradation under these conditions. nih.gov Therefore, milder deprotection strategies or the addition of scavengers is necessary. One effective strategy is the addition of a reducing agent, such as 0.25 M 2-mercaptoethanol, to the ammonium hydroxide solution. nih.gov This additive helps to prevent the oxidative degradation of the C8-amino adduct. nih.gov Alternative mild deprotection reagents, such as a mixture of aqueous lithium hydroxide and triethylamine (B128534) in methanol, can also be employed to minimize damage to sensitive modifications. nih.gov The choice of protecting groups on the standard DNA bases is also important; using labile protecting groups like acetyl (Ac) for dC can allow for gentler deprotection conditions. glenresearch.com

Purification and Analytical Characterization Methodologies for this compound-Modified Oligonucleotides

After deprotection, the crude oligonucleotide product is a mixture containing the desired full-length sequence, truncated sequences (failure sequences), and residual byproducts from the chemical synthesis and deprotection steps. Purification is essential to isolate the correct product. nih.gov

The most common method for purifying modified oligonucleotides is reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov This technique separates molecules based on their hydrophobicity. If the 5'-DMTr group is left on during synthesis and deprotection (a "DMT-on" strategy), the full-length product is significantly more hydrophobic than the failure sequences and can be easily separated. glenresearch.com The collected fraction is then treated with a mild acid to remove the DMTr group, followed by desalting.

Once purified, the identity and purity of the this compound-modified oligonucleotide must be confirmed. The primary method for this is mass spectrometry, with Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry being particularly well-suited for oligonucleotide analysis. nih.gov This technique provides a precise mass measurement of the oligonucleotide, which can be compared to the calculated theoretical mass to confirm that the correct modification has been incorporated and that the sequence is correct. nih.gov Further characterization can be achieved using enzymatic digestion followed by mass spectrometry or HPLC analysis to confirm the location of the modified base. nih.gov

Molecular and Structural Elucidation of 8 Amino 2 Deoxyguanosine in Nucleic Acids

Influence of 8-Amino-2'-deoxyguanosine on DNA Duplex Thermostability

The introduction of this compound into DNA sequences can influence the thermal stability of the standard double helix structure. The effect is often assessed by measuring the melting temperature (Tm), the temperature at which half of the duplex DNA dissociates into single strands.

Studies on hairpin DNA structures, which contain a duplex stem region, have provided insights into this influence. The melting temperature of the hairpin's duplex portion serves as a measure of duplex stability. In one study, a hairpin duplex containing a single this compound substitution showed a melting temperature of 81°C, while the unmodified control hairpin duplex melted at 82°C under the same conditions nih.gov. This indicates that the substitution of a single guanine (B1146940) with this compound results in a minimal change in the thermostability of the DNA duplex.

| Sequence | Triplex Dissociation (Tm °C) | Duplex Denaturation (Tm °C) |

|---|

Table 1: Melting temperatures for triplex and duplex structures containing 8-amino-2′-deoxyguanosine at various pH levels. The modified sequence contains a single 8-amino-2′-deoxyguanosine substitution. Data sourced from reference nih.gov.

Intermolecular Interactions and Hoogsteen Base Pairing of this compound in Triplex DNA Structures

The most significant impact of this compound is observed in the context of DNA triple helices. A DNA triplex is formed when a third strand, known as a triplex-forming oligonucleotide (TFO), binds in the major groove of a DNA duplex. wikipedia.org This binding is mediated by Hoogsteen or reverse Hoogsteen hydrogen bonds. wikipedia.orgnih.gov The substitution of guanine with 8-aminoguanine (B17156) has been shown to substantially stabilize DNA triplexes. nih.govnih.gov

This stabilization is attributed to more favorable intermolecular interactions within the base triad. nih.gov In a typical G•C-C+ triad, the third-strand cytosine must be protonated to form two Hoogsteen hydrogen bonds with the duplex guanine. researchgate.net The introduction of this compound in the third strand to form an 8aG•G-C triad enhances the stability of this arrangement.

The formation of conventional pyrimidine-motif triplexes (T•A-T and C+•G-C) is highly pH-dependent because it requires the protonation of cytosine bases in the third strand. nih.gov This requirement often leads to instability at or near neutral pH. nih.gov

The incorporation of this compound significantly mitigates this pH dependence. Experimental data from UV melting experiments demonstrate that the G-to-8aG substitution stabilizes the triplex across a wide range of pH values, from acidic to neutral conditions. nih.gov For instance, an unmodified triplex that is unstable at pH 6.0 (Tm = 20°C) is substantially stabilized by the introduction of this compound, showing a much higher melting temperature at acidic pH (Tm = 66°C at pH 4.5 compared to 56°C for the unmodified triplex). nih.gov This broadens the potential applicability of triplex-based technologies by ensuring stability under physiological pH conditions.

Conformational Dynamics of this compound within DNA Structures

The introduction of a modified nucleotide can potentially alter the local or global conformation of a DNA structure. Hoogsteen base pairing, which is essential for triplex formation, typically requires the purine (B94841) base to adopt a syn conformation around the glycosidic bond, in contrast to the anti conformation found in standard Watson-Crick base pairs. nih.govresearchgate.net

Biological Significance and Mutagenic Properties of 8 Amino 2 Deoxyguanosine Adducts

Formation of 8-Amino-2'-deoxyguanosine Adducts in Biological Systems

The formation of this compound (8-amino-dG) represents a significant and unusual form of DNA damage within biological systems. This adduct is a modification of the standard nucleoside deoxyguanosine, where an amino group is attached to the C8 position of the guanine (B1146940) base. Its presence in cellular DNA is indicative of exposure to specific genotoxic agents.

The industrial chemical and recognized rat hepatocarcinogen, 2-nitropropane (B154153) (2-NP), has been directly implicated in the formation of 8-amino-dG in vivo. nih.gov Studies have demonstrated that administration of 2-NP to rats leads to the formation of this specific DNA adduct in the liver. nih.gov The discovery of amination at the C8 position of guanine was identified as a novel in vivo reaction resulting from exposure to this carcinogen. nih.gov Evidence for the presence of 8-amino-dG in the liver DNA of rats treated with 2-NP was confirmed through co-chromatography with a synthetic standard using high-performance liquid chromatography (HPLC). nih.gov Alongside 8-amino-dG, 2-NP administration also increases levels of 8-oxo-2'-deoxyguanosine, another modified guanine adduct. nih.gov

The biochemical pathway leading to the amination of the C8 position of deoxyguanosine is believed to involve the metabolic activation of the parent carcinogen. A working hypothesis for the action of 2-nitropropane suggests that it is metabolized into a reactive intermediate capable of aminating cellular macromolecules. nih.gov It is proposed that 2-NP may be converted to metabolites such as hydroxylamine-O-sulfonate or acetate. nih.gov These intermediates can subsequently yield a highly reactive nitrenium ion (NH₂⁺). This electrophilic nitrenium ion is then capable of attacking the electron-rich C8 position of the guanine base in DNA, resulting in the formation of the 8-amino-dG adduct. nih.gov

DNA Polymerase Bypass and Translesion Synthesis of this compound

When a DNA polymerase encounters a lesion like 8-amino-dG during replication, it may stall or bypass the adduct through a process known as translesion synthesis (TLS). This process is often carried out by specialized TLS polymerases and can be either error-free or error-prone, the latter of which introduces mutations into the genome.

Studies conducted in mammalian cells, specifically simian kidney (COS-7) cells, have shown that DNA polymerases can bypass the 8-amino-dG adduct. The process, however, is not completely efficient or accurate. The primary nucleotide incorporated opposite the 8-amino-dG lesion is the correct base, deoxycytidine monophosphate (dCMP). nih.gov This indicates a preference for error-free bypass. However, misincorporation events do occur at a notable frequency, demonstrating that the fidelity of replication is compromised by the presence of this adduct. nih.gov

| Lesion | Incorporated Nucleotide | Outcome | Reference |

|---|---|---|---|

| This compound | dCMP | Preferential, Error-Free Bypass | nih.gov |

| This compound | dAMP, dTMP, dGMP | Less Frequent, Error-Prone Bypass (Misincorporation) | nih.gov |

When error-prone bypass of the 8-amino-dG adduct occurs, specific types of misincorporation are observed. The pattern of misincorporation is dependent on the local DNA sequence, a phenomenon known as sequence context effect. nih.gov In experiments using a vector containing the human c-Ha-ras1 gene, the 8-amino-dG adduct was placed at two different positions (designated X1 and X2). nih.gov At position X1, the misincorporation events led to G→T transversions, G→A transitions, and G→C transversions. nih.gov In contrast, when the adduct was located at position X2, only G→T transversions were detected as mutational events. nih.gov This demonstrates that the local environment of the DNA strand influences which incorrect nucleotide is inserted opposite the lesion by the DNA polymerase.

Mutational Spectrum Induced by this compound in Cellular Contexts

The collective result of misincorporation events during translesion synthesis is a specific mutational spectrum for the 8-amino-dG adduct. This adduct is demonstrably mutagenic in mammalian cells, capable of inducing a range of base substitutions. nih.gov The primary mutations observed are G→T transversions, though G→A transitions and G→C transversions also occur. nih.gov

The frequency and type of these mutations are influenced by the adduct's position within the DNA sequence. For instance, the targeted mutation frequency was 2.7% when the adduct was at position X1 and 1.7% at position X2 in the c-Ha-ras1 gene sequence studied in COS-7 cells. nih.gov An interesting finding was the detection of non-targeted mutations; G→T transversions and G→A transitions were observed at a guanine base located 5' to the adduct site when the lesion was at position X2. nih.gov This suggests that the presence of the 8-amino-dG adduct can influence the fidelity of replication at adjacent, undamaged bases.

| Adduct Position | Mutation Type | Targeted Mutation Frequency | Observed Mutations | Reference |

|---|---|---|---|---|

| X1 (in 5'-TCCTCCTXGCCTCTC-3') | Targeted Base Substitutions | 2.7% | G→T transversions (predominant), G→A transitions, G→C transversions | nih.gov |

| X2 (in 5'-TCCTCCTGCXCCTCTC-3') | Targeted Base Substitutions | 1.7% | G→T transversions only | nih.gov |

| X2 (in 5'-TCCTCCTGCXCCTCTC-3') | Non-Targeted Mutations (5' to lesion) | Not quantified | G→T transversions, G→A transitions | nih.gov |

Prevalence of G→T Transversions

When 8-amino-dG is present in a DNA template, it can lead to the misincorporation of nucleotides by DNA polymerases during replication. Studies conducted in simian kidney (COS-7) cells have shown that 8-amino-dG is a mutagenic lesion that primarily generates G→T transversions. oup.comnih.gov This occurs when the replication machinery incorrectly inserts a deoxyadenosine (B7792050) monophosphate (dAMP) opposite the 8-amino-dG adduct, which, in the subsequent round of replication, pairs with a deoxythymidine monophosphate (dTMP).

The frequency and spectrum of these mutations are dependent on the local DNA sequence, a phenomenon known as sequence context effect. oup.comnih.gov In experimental settings, the targeted mutation frequency of 8-amino-dG was observed to be between 1.7% and 2.7%. oup.comnih.gov While G→T transversions are the predominant outcome, smaller numbers of G→A transitions and G→C transversions have also been detected. oup.comnih.gov Interestingly, non-targeted mutations, specifically G→T transversions at a nucleotide adjacent to the adduct, have also been observed, indicating that the lesion can influence the fidelity of replication beyond its immediate location. oup.com

Table 1: Mutational Spectrum of this compound in COS-7 Cells Data derived from studies on the human c-Ha-ras1 gene. oup.comnih.gov

| Lesion Position | Mutation Type | Frequency |

| Site 1 | G→T (transversion) | Predominant |

| G→A (transition) | Lower frequency | |

| G→C (transversion) | Lower frequency | |

| Total Targeted Mutations | 2.7% | |

| Site 2 | G→T (transversion) | Exclusive targeted mutation |

| Total Targeted Mutations | 1.7% | |

| Non-targeted G→T (5' adjacent base) | Observed |

Comparative Mutagenicity with Oxidative DNA Lesions (e.g., 8-Oxo-2'-deoxyguanosine)

To understand the relative mutagenic potential of 8-amino-dG, it is often compared to 8-Oxo-2'-deoxyguanosine (8-oxo-dG), a well-characterized product of oxidative DNA damage. oup.com Both lesions are known to induce G→T transversions. oup.comoup.com The mutagenicity of 8-oxo-dG stems from its ability to adopt a syn conformation, which allows it to form a Hoogsteen base pair with adenine (B156593), mimicking a thymine (B56734) base. oup.comnih.govnih.gov This mispairing leads directly to G:C to T:A transversions if not repaired before the next replication cycle. nih.govnih.gov

Table 2: Comparative Mutagenicity of 8-amino-dG and 8-oxo-dG

| Feature | This compound (8-amino-dG) | 8-Oxo-2'-deoxyguanosine (8-oxo-dG) |

| Primary Mutation | G→T transversion oup.comnih.gov | G→T transversion oup.comnih.govnih.gov |

| Mutation Frequency | 1.7% - 2.7% oup.com | 5.2% - 6.8% oup.com |

| Cellular Levels | Can be significantly higher than 8-oxo-dG depending on the genotoxic agent (e.g., 2-nitropropane). oup.com | A common biomarker for cellular oxidative stress. nih.gov |

| Overall Impact | Potentially greater contribution to mutagenesis due to higher formation levels in specific contexts. oup.com | Higher intrinsic mutagenic potential per lesion. oup.com |

Cellular Response to this compound Adducts

The persistence of DNA adducts like 8-amino-dG can threaten the stability of the genome. Cells have evolved complex surveillance and repair mechanisms to identify and remove such lesions. The effectiveness of these repair pathways is critical in preventing mutations from becoming permanently fixed in the genome.

Recognition by DNA Repair Enzymes and Pathways

The specific cellular mechanisms for the repair of 8-amino-dG are not as extensively characterized as those for other lesions. However, the fact that its mutagenic potential has been studied using shuttle vectors designed to minimize DNA repair implies that the adduct is indeed recognized and likely removed by cellular machinery. oup.com

For comparison, the repair of the structurally related 8-oxo-dG lesion is well-understood and is primarily handled by the Base Excision Repair (BER) pathway. nih.govnih.govnih.gov The BER process is initiated by a DNA glycosylase that recognizes the specific damaged base. wikipedia.orgyoutube.com In the case of an 8-oxoG:C pair, the human 8-oxoguanine glycosylase (OGG1) recognizes the lesion, flips it out of the DNA helix, and cleaves the N-glycosidic bond to remove the damaged base. nih.govnih.gov If replication occurs before repair and an adenine is misincorporated opposite 8-oxoG, a different glycosylase, MUTYH, recognizes the A:8-oxoG mismatch and removes the incorrect, undamaged adenine base. nih.govnih.gov This action prevents the G→T transversion and gives the OGG1-initiated pathway another opportunity to correctly repair the original lesion. nih.gov It is plausible that 8-amino-dG is also a substrate for one or more DNA glycosylases within the BER pathway, or potentially the Nucleotide Excision Repair (NER) pathway which removes bulkier, helix-distorting adducts, but specific enzymatic interactions remain to be fully elucidated. uri.edu

Impact on Genomic Stability and Gene Expression

The presence of unrepaired DNA adducts is a direct threat to genomic stability. nih.gov Genomic instability, characterized by an increased rate of mutations and other genetic alterations, is a hallmark of cancer. nih.gov By acting as a premutagenic lesion that primarily causes G→T transversions, 8-amino-dG contributes to this instability. oup.comnih.gov If these adducts are not efficiently repaired, the mutations they cause can accumulate in the genome, potentially affecting the function of critical genes such as tumor suppressors and oncogenes.

The impact of 8-amino-dG on gene expression has not been specifically detailed. However, the effects of other C8-guanine adducts provide a potential framework for understanding its consequences. The presence of a DNA lesion can impede the process of transcription, as the RNA polymerase may stall at the site of the damage. Furthermore, the repair process itself can influence gene expression. For the 8-oxo-dG lesion, its presence in promoter regions and subsequent recognition by the OGG1 repair enzyme can modulate the expression of certain genes, linking DNA damage and repair directly to transcriptional regulation. nih.govwikipedia.org Unrepaired or improperly repaired 8-oxo-dG can also lead to the accumulation of single- and double-strand breaks, further promoting genomic instability that can have widespread effects on gene expression and genome organization. nih.govnih.gov While direct evidence is pending, it is conceivable that 8-amino-dG could exert similar effects, both by inducing mutations and potentially by interfering with or recruiting the machinery of transcription and repair, thereby altering local gene expression patterns.

8 Amino 2 Deoxyguanosine As a Molecular Probe for Nucleic Acid Biology and Damage Response

Utilization in Biophysical Studies of DNA Structure and Dynamics

While detailed biophysical studies specifically on DNA containing 8-amino-dG are not as prevalent, the principles derived from studies of other 8-substituted guanosines are informative. For example, thermodynamic studies on DNA containing 8-oxoguanine (oxoG) have shown that it has a destabilizing influence on the DNA duplex. oup.com The presence of a substituent at the C8 position of guanine (B1146940) can influence the glycosidic bond conformation, favoring the syn conformation, which can lead to mispairing during DNA replication.

Table 1: Potential Biophysical Effects of 8-Amino-2'-deoxyguanosine on DNA

| Parameter | Expected Effect | Rationale based on related compounds |

|---|---|---|

| Thermal Stability | Decrease | The presence of a modification at the 8-position can disrupt base stacking and hydrogen bonding, as seen with 8-oxoguanine. oup.com |

| Conformation | Potential shift towards syn conformation | Steric hindrance between the 8-amino group and the sugar-phosphate backbone may favor the syn conformation, which is a known characteristic of many 8-substituted purines. |

Applications in Investigating DNA Polymerase Fidelity and Lesion Bypass Mechanisms

A key application of 8-amino-dG as a molecular probe is in the study of DNA polymerase fidelity and the mechanisms of translesion synthesis (TLS). The cellular response to DNA damage often involves specialized DNA polymerases that can replicate past lesions, albeit sometimes with reduced accuracy.

To investigate the mutagenic potential of 8-amino-dG, site-specifically modified oligodeoxynucleotides have been employed in mammalian cells. nih.gov In one such study, oligodeoxynucleotides containing 8-amino-dG at specific positions within the human c-Ha-ras1 gene were transfected into simian kidney (COS-7) cells. nih.gov The progeny DNA was then analyzed to determine the frequency and types of mutations induced by the adduct.

The study revealed that while the correct base, deoxycytidine monophosphate (dCMP), was preferentially incorporated opposite 8-amino-dG, the adduct was also mutagenic. nih.gov The primary mutations observed were GNH2→T transversions, with lower frequencies of GNH2→A transitions and GNH2→C transversions. nih.gov The frequency and spectrum of these mutations were found to be dependent on the sequence context. nih.gov

Table 2: Mutational Spectrum of this compound in COS-7 Cells

| Adduct Position | Mutation Type | Frequency (%) |

|---|---|---|

| X1 | GNH2→T | >1 |

| GNH2→A | <1 | |

| GNH2→C | <1 | |

| Total Targeted Mutations | 2.7 | |

| X2 | GNH2→T | >1 |

| Total Targeted Mutations | 1.7 |

Data sourced from a study on the mutagenic potential of 8-amino-dG. nih.gov

These findings indicate that 8-amino-dG is a mutagenic lesion in mammalian cells, capable of inducing a range of mutations. nih.gov The study of how DNA polymerases bypass such lesions is crucial for understanding the molecular basis of carcinogenesis. For the related lesion 8-oxo-dG, it is known that its syn conformation can lead to the misincorporation of deoxyadenosine (B7792050) triphosphate (dATP). nih.gov

Development of Molecular Tools Based on this compound for Biochemical Assays

Modified nucleosides like 8-amino-dG have the potential to be developed into sophisticated molecular tools for various biochemical assays. The primary amino group at the 8-position provides a convenient handle for chemical modifications, such as the attachment of fluorophores or other reporter groups.

Fluorescent nucleoside analogs are powerful probes for studying DNA structure and dynamics, as well as protein-DNA interactions. For example, 8-vinyl-deoxyadenosine has been used as a fluorescent substitute for adenosine (B11128) to discriminate the nature of the opposite base in a DNA duplex. acs.org Similarly, a fluorescently labeled 8-amino-dG could be incorporated into DNA probes to monitor the binding and activity of DNA repair enzymes or DNA polymerases in real-time.

The development of such tools would enable a wide range of applications in molecular biology and diagnostics. For instance, fluorescent aptasensors have been designed for the detection of 8-oxo-dG in urine, highlighting the utility of modified nucleosides in developing sensitive diagnostic assays. acs.org

Table 3: Potential Applications of this compound-Based Molecular Tools

| Tool | Potential Application |

|---|---|

| Fluorescently Labeled 8-amino-dG | - Real-time monitoring of DNA repair enzyme activity. - Studying the kinetics of lesion bypass by DNA polymerases. - Probing protein-DNA interactions at the site of damage. |

| Biotinylated 8-amino-dG | - Affinity purification of proteins that bind to this specific DNA adduct. - Use in pull-down assays to identify components of the DNA damage response pathway. |

| 8-amino-dG in DNA Microarrays | - High-throughput screening of compounds that inhibit or enhance the repair of this lesion. |

The chemical versatility of this compound makes it a promising candidate for the development of the next generation of molecular probes to further unravel the complexities of DNA damage and repair.

Future Perspectives in 8 Amino 2 Deoxyguanosine Research

Advanced Methodologies for Characterizing 8-Amino-2'-deoxyguanosine-DNA Interactions

A complete understanding of the biological consequences of 8-amino-dG requires a detailed characterization of how this adduct alters the structure, stability, and dynamics of DNA. While foundational methods have been crucial, the future lies in combining high-resolution analytical techniques to probe the nuanced interactions of 8-amino-dG within the DNA duplex and with cellular proteins.

Advanced mass spectrometry (MS) techniques are central to this effort. Methods like capillary liquid chromatography/microelectrospray mass spectrometry (capillary LC/μESI-MS) and other tandem MS (MS/MS) approaches offer exceptional sensitivity and specificity for quantifying DNA adducts, even at very low levels. acs.orgnih.gov Future applications will likely involve sophisticated MS platforms, such as high-resolution Orbitrap and time-of-flight (TOF) instruments, to develop comprehensive "DNA adductome" databases that include 8-amino-dG and its metabolites. morressier.comnih.gov These techniques can pinpoint the location of the adduct and provide structural information through controlled fragmentation patterns (MSn). nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy remains a powerful tool for determining the three-dimensional structure of DNA containing lesions. High-field NMR can elucidate the conformational changes induced by 8-amino-dG, such as alterations in the sugar-phosphate backbone, base pairing geometry, and the orientation of the 8-amino group within the DNA grooves. nih.govnih.gov While studies have successfully used NMR to characterize the structure of DNA with the related 8-hydroxydeoxyguanosine adduct, future research will apply these techniques to 8-amino-dG to understand its specific structural impact. nih.gov

Beyond static structures, biophysical methods that measure the thermodynamic stability of DNA are critical. UV melting studies and differential scanning calorimetry (DSC) can precisely quantify the destabilizing effect of the 8-amino-dG lesion on the DNA duplex. uconn.edu Such thermodynamic data provides insight into how the adduct might facilitate local DNA "breathing," which could influence its recognition by DNA polymerases and repair enzymes.

The following table summarizes key methodologies and their future applications in 8-amino-dG research:

| Methodology | Application in 8-amino-dG Research | Potential Future Insights |

| High-Resolution Mass Spectrometry (e.g., Orbitrap, TOF-MS) | Precise quantification of 8-amino-dG in biological samples; inclusion in DNA adductome databases. | Understanding adduct distribution, formation, and repair kinetics in different tissues and genetic contexts. |

| Tandem Mass Spectrometry (MS/MS, MSn) | Structural elucidation of the adduct and its metabolites; identification of adducts in complex mixtures. | Mapping fragmentation pathways to rapidly identify 8-amino-dG and related structures without authentic standards. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of the 3D structure of DNA duplexes containing 8-amino-dG. | Revealing specific conformational changes (e.g., syn/anti conformation, sugar pucker) and effects on base pairing. |

| Thermodynamic Analyses (e.g., UV melting, DSC) | Measuring the impact of 8-amino-dG on the thermal stability of the DNA double helix. | Quantifying the energetic penalty of the lesion, which influences DNA replication and repair efficiency. |

Computational Approaches for Predicting this compound Biological Effects

Computational modeling provides a powerful lens to view the dynamic behavior of molecules at an atomic level, offering predictions and mechanistic insights that can guide experimental work. The future of 8-amino-dG research will increasingly rely on sophisticated computational approaches to forecast its biological effects, from altering DNA structure to influencing enzyme interactions.

Molecular Dynamics (MD) simulations are at the forefront of these efforts. MD simulations can model the behavior of an 8-amino-dG-containing DNA duplex in a solvated environment over time, revealing how the lesion affects the local and global structure and dynamics of the DNA. nih.govdtu.dk For the related 8-oxoguanine (8-oxo-dG) lesion, MD studies have shown altered hydration patterns and ion binding in the vicinity of the damage, which may be crucial for its recognition by repair enzymes. nih.gov Similar simulations for 8-amino-dG will be essential to predict its influence on DNA flexibility, groove widths, and base-pair stability, all of which are critical determinants of its biological processing.

Furthermore, MD simulations are invaluable for studying the interaction of damaged DNA with proteins, particularly DNA polymerases. nih.govnih.govresearchgate.net By simulating the polymerase active site containing a templating 8-amino-dG lesion and an incoming nucleotide, researchers can predict which nucleotide (the correct dCTP or incorrect dATP) is more likely to be incorporated. These simulations can reveal the specific steric and electrostatic interactions that favor mutagenic outcomes, such as the G→T transversions observed experimentally for 8-amino-dG. nih.govoup.com

Quantum Mechanics (QM) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a higher level of theory to study the electronic properties of the adduct and the chemical reaction of nucleotide incorporation. doi.orgarxiv.org QM calculations can determine the preferred tautomeric forms of the 8-amino-dG base and the energetics of different base pairing configurations (e.g., with cytosine vs. adenine). QM/MM approaches can model the enzymatic reaction within the polymerase active site, providing detailed insights into the transition states and reaction barriers for correct versus incorrect nucleotide insertion. doi.org This can help explain the miscoding specificity of different DNA polymerases when encountering the lesion. oup.comacs.org

| Computational Approach | Predicted Biological Effect of 8-amino-dG | Research Questions to Address |

| Molecular Dynamics (MD) Simulations | Alterations in DNA structure, dynamics, and hydration; stability of 8-amino-dG:dC vs. 8-amino-dG:dA base pairs. | How does 8-amino-dG change DNA flexibility? How does it affect the binding of DNA polymerases or repair proteins? |

| QM/MM Simulations | Energetics of nucleotide incorporation opposite 8-amino-dG by different polymerases. | What is the energetic barrier for incorporating dATP versus dCTP opposite the lesion? Which amino acid residues in the polymerase active site are key for this discrimination? |

| Free Energy Calculations | The relative stability of different conformations of 8-amino-dG within the DNA helix and polymerase active sites. | What is the preferred glycosidic bond orientation (syn vs. anti) of 8-amino-dG, and how does this influence its mutagenic potential? |

Interdisciplinary Research Bridging Chemical Biology, Genetics, and Carcinogenesis

The ultimate goal of studying a single DNA lesion like 8-amino-dG is to understand its role in the complex process of cancer development. This requires a deeply interdisciplinary approach that connects the chemical nature of the adduct to its genetic consequences and its ultimate contribution to carcinogenesis.

Chemical biology provides the tools to create and study the 8-amino-dG lesion in controlled settings. This involves the chemical synthesis of oligonucleotides containing a single, site-specifically placed 8-amino-dG adduct. oup.com These custom DNA strands are indispensable tools for a wide range of experiments.

Genetics leverages these tools to uncover the specific mutagenic signature of the lesion. By incorporating the 8-amino-dG-containing oligonucleotide into a shuttle vector (e.g., one carrying a reporter gene like c-Ha-ras) and transfecting it into mammalian cells, researchers can let the cell's own machinery replicate the damaged DNA. nih.govoup.comnih.gov Subsequent sequencing of the progeny vectors reveals the types and frequencies of mutations caused by the adduct. Studies have used this exact approach to demonstrate that 8-amino-dG is mutagenic in mammalian cells, inducing primarily G→T transversions, along with some G→A transitions and G→C transversions. nih.govoup.com

This mutagenic profile provides a direct link to carcinogenesis . The G→T transversion is a common mutation found in oncogenes and tumor suppressor genes in various human cancers. nih.gov By identifying the specific mutational fingerprint of 8-amino-dG, researchers can search for this signature in the genomes of tumors associated with exposure to chemicals that produce this adduct, such as 2-nitropropane (B154153). uconn.edu This interdisciplinary path—from the chemical synthesis of the adduct to its mutagenic profiling in cells and correlation with cancer genomics—is crucial for establishing a causal link between exposure, a specific DNA lesion, and the resulting disease.

Future research will expand on this paradigm by:

Investigating how the local DNA sequence context influences the mutagenic frequency and specificity of 8-amino-dG. nih.gov

Using cellular models with specific DNA polymerase or repair pathway knockouts to identify the key proteins responsible for the error-prone bypass or repair of this lesion.

This integrated approach, bridging the gap between molecular lesion and organismal disease, represents the future of research into the environmental and endogenous drivers of cancer.

Q & A

Q. How does the amino group in 8-amino-dG influence its role in triplex DNA formation?

- Answer: The amino group enhances Hoogsteen hydrogen bonding, stabilizing triplex structures in gene silencing applications. Experimental designs using phosphoramidite derivatives of 8-amino-dG (synthesized via protected guanosine intermediates) enable site-specific incorporation into oligonucleotides for studying triplex-affinity capture mechanisms . Electrophoretic mobility shift assays (EMSAs) and circular dichroism (CD) spectroscopy are recommended to validate triplex stability .

Q. What mechanisms underlie the mutagenic potential of 8-amino-dG in mammalian cells?

- Answer: In vivo studies using shuttle vectors containing site-specific 8-amino-dG lesions reveal that replication bypass by DNA polymerases (e.g., Pol η) leads to misincorporation of dATP opposite the lesion, causing G→T transversions. Competitive primer extension assays and siRNA knockdown of repair pathways (e.g., BER or nucleotide excision repair) can elucidate context-dependent mutagenesis .

Q. How can researchers reconcile contradictory data on the biological significance of 8-amino-dG in oxidative stress studies?

- Answer: Contradictions often arise from methodological differences, such as:

- Sample preparation: Artifactual oxidation during DNA extraction (e.g., phenol-chloroform methods) may inflate background levels. Use of antioxidants (e.g., deferoxamine) in lysis buffers is critical .

- Model systems: Cell-free systems may underestimate lesion repair kinetics observed in vivo. Comparative studies using both in vitro (plasmid-based) and in vivo (transgenic mouse) models are recommended .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.